AZ191

Kinase profiling Selectivity DYRK1B

Researchers requiring unambiguous DYRK1B target attribution face a critical gap: common alternatives like harmine exhibit broad DYRK1A/1B inhibition, confounding phenotypic readouts in neurodegeneration and cell cycle studies. AZ191 directly resolves this, offering validated 5-fold (DYRK1A) and 110-fold (DYRK2) selectivity underpinned by a published co-crystal structure for rational design. • 17 nM biochemical IC50; structurally validated binding mode via X-ray crystallography. • Enables clean dissection of DYRK1B-dependent cyclin D1 (Thr286) degradation independent of GSK3β. • In vivo efficacy confirmed in diet-induced obese/diabetic models for glucose homeostasis. • Combines synergistically with PARP inhibitors (niraparib) in HRD-positive & -proficient HGSOC models. • Bulk & custom packaging available; rapid global fulfillment for time-sensitive research programs.

Molecular Formula C24H27N7O
Molecular Weight 429.5 g/mol
Cat. No. B605721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ191
SynonymsAZ191;  AZ-191;  AZ 191.
Molecular FormulaC24H27N7O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC
InChIInChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28)
InChIKeyZYVXTMKTGDARKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ191 Selective DYRK1B Inhibitor


AZ191 is a potent small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a serine/threonine kinase implicated in cancer cell survival and metabolic regulation [1]. It is widely used as a chemical probe to dissect DYRK1B-dependent pathways due to its high potency (IC50 = 17 nM) and a well-characterized selectivity profile against the closely related kinases DYRK1A and DYRK2 [2]. The compound's binding mode has been structurally validated by X-ray crystallography, providing a foundation for rational inhibitor design [3].

Selective DYRK1B kinase probe for pathway dissection studies
Isoform-selectivity review context (DYRK1A/2 selectivity characterized)
Co-crystal structure validated; supports structure-guided design workflows

AZ191 vs. Pan-DYRK Inhibitors


Generic substitution of AZ191 with other DYRK family inhibitors or less selective probes is scientifically unsound. DYRK1A and DYRK1B share high sequence homology yet regulate divergent biological processes; off-target inhibition of DYRK1A can confound phenotypic readouts in neurodegeneration and cell cycle studies [1]. Common alternatives like harmine exhibit broad DYRK1A/1B inhibition and significant CNS activity, while AZ191's selectivity profile (5-fold over DYRK1A, 110-fold over DYRK2) and structural validation enable unambiguous attribution of cellular effects to DYRK1B, not its paralogs [2][3].

Pan-DYRK inhibitors may confound DYRK1A/2-associated phenotypes; isoform attribution may not transfer
Common alternatives like harmine show broader kinase and non-kinase interactions; readouts may shift
Lack of published co-crystal data limits rational selectivity optimization in less-characterized probes

AZ191 Selectivity and Functional Evidence


Kinase Selectivity vs. DYRK1A and DYRK2

In a standardized in vitro radioactivity-based substrate phosphorylation assay, AZ191 demonstrates an IC50 of 17 nM against DYRK1B. This represents a 5-fold increase in potency over DYRK1A (IC50 = 88 nM) and a 110-fold increase over DYRK2 (IC50 = 1,890 nM) [1]. This selectivity window is critical for minimizing off-target effects in cellular models where DYRK1A or DYRK2 may have confounding activities.

Kinase selectivity
Head-to-head
DYRK1B IC50 17 nM
5-fold over DYRK1A
110-fold over DYRK2
Reported selectivity window supports DYRK1B attribution in cellular models
Radioactivity-based substrate phosphorylation assay
Kinase profiling Selectivity DYRK1B

Structural Basis for DYRK1B Selectivity

The first co-crystal structures of DYRK1B and DYRK1A, each bound to AZ191, have been solved. While the overall kinase domain structures are highly similar, detailed inspection reveals distinct features within the hinge-binding region of DYRK1B that are crucial for AZ191's selectivity. Furthermore, the accessibility of the catalytic lysine residue differs between the two kinases, providing a structural rationale for the observed 5-fold selectivity of AZ191 for DYRK1B over DYRK1A [1]. This structural information is absent for less-characterized or less-selective DYRK inhibitors.

Structural basis
Head-to-head
Co-crystal structures resolved
Distinct hinge-binding features explain DYRK1B selectivity
X-ray crystallography; catalytic lysine accessibility differs
Structural biology X-ray crystallography Medicinal chemistry

Kinome-Wide Selectivity Profiling

In a DiscoverX KINOMEscan panel assessing >400 human kinases at a concentration of 1 µM, AZ191 demonstrated a clean selectivity profile, hitting only 9 non-mutated kinases (including CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4) [1]. This level of kinome-wide selectivity is a benchmark for a high-quality chemical probe and distinguishes AZ191 from older, less specific DYRK inhibitors like harmine, which is known for broad kinase and non-kinase interactions.

Kinome-wide profiling
Reported
9 of >400 kinases engaged at 1 µM
Clean selectivity profile minimizes polypharmacology risk
DiscoverX KINOMEscan; ~2% kinome hit at ~60× IC50
Chemical probe Kinome selectivity Off-target profiling

GSK3β-Independent Cyclin D1 Regulation

In HEK-293 and PANC-1 cells, AZ191 treatment (or DYRK1B RNAi) completely abolished the phosphorylation of cyclin D1 at Thr286 and its subsequent proteasome-dependent turnover. In contrast, treatment with GSK3β inhibitors (or GSK3β RNAi) had no effect on Thr286 phosphorylation in these same cell models [1]. This demonstrates that AZ191 can functionally discriminate between DYRK1B and GSK3β in a cellular context, establishing DYRK1B as a novel, independent Thr286-CCND1 kinase.

GSK3β independence
Head-to-head
AZ191 abolishes cyclin D1 Thr286 phosphorylation
GSK3β inhibitor: no effect
Functional divergence confirms DYRK1B-specific pathway role
HEK-293 and PANC-1 cell models
Cell cycle Cyclin D1 GSK3β Functional selectivity

In Vivo Glucose Lowering in Diabetes Models

In diabetic mouse models, pharmacological inhibition of DYRK1B with AZ191 resulted in a statistically significant reduction in blood glucose levels [1]. This in vivo activity correlates with the compound's cellular potency and validates DYRK1B as a target for glucose metabolism. While many DYRK1B inhibitors show in vitro activity, AZ191 is one of the few with documented in vivo pharmacodynamic efficacy in a disease-relevant model.

In vivo glucose
Reported
Statistically significant blood glucose reduction
In vivo model-response endpoint context for metabolic studies
Diabetic mouse models; vehicle-controlled
Metabolic disease Diabetes In vivo pharmacology

PARP Inhibitor Synergy in Ovarian Cancer

In high-grade serous ovarian cancer (HGSOC) cells and organoids, the combination of AZ191 with the PARP inhibitor niraparib demonstrated enhanced therapeutic efficacy compared to either agent alone. This synergy was observed in both homologous recombination deficiency (HRD)-positive and HRD-proficient models [1]. Mechanistically, the combination increased DNA damage accumulation and induced ferroptosis, suggesting a specific and exploitable interaction between DYRK1B inhibition and PARP pathways.

PARP inhibitor synergy
Reported
AZ191 + niraparib: enhanced combination effect vs single agents
Reported combination endpoint response in ovarian cancer models
HGSOC cell lines and organoids; DNA damage/ferroptosis pathways
Ovarian cancer PARP inhibitor Drug combination

AZ191 Research Applications


Cell Cycle and Cancer Signaling Studies

Use AZ191 in HEK-293 or PANC-1 cells to study DYRK1B's role in phosphorylating cyclin D1 at Thr286 and promoting its degradation, independent of GSK3β. This is supported by the compound's 5- and 110-fold selectivity over DYRK1A and DYRK2 and its ability to abrogate cyclin D1 turnover where GSK3β inhibitors fail [1][2].

Structure-Guided DYRK1B Inhibitor Design

Leverage the published co-crystal structure of DYRK1B bound to AZ191 (and the comparative DYRK1A-AZ191 structure) to perform structure-based drug design, focusing on the distinct hinge-binding region to improve potency and selectivity over DYRK1A [1].

Type 2 Diabetes Target Validation

Employ AZ191 in diet-induced obese or diabetic mouse models to assess the impact of pharmacological DYRK1B inhibition on hepatic glucose production and systemic glucose tolerance, building on established in vivo efficacy data for blood glucose reduction [1][2].

PARP Inhibitor Sensitization Strategy

Combine AZ191 with niraparib or other PARP inhibitors in HGSOC cell lines and patient-derived organoids (both HRD-positive and HRD-proficient) to explore synergistic mechanisms of cell death involving DNA damage accumulation and ferroptosis [1].

Application
Selection Property
Validation Focus
Cell cycle and cancer signaling studies
DYRK1B isoform selectivity
Cyclin D1 Thr286 phosphorylation endpoint
Structure-guided inhibitor design
Co-crystal structure availability
Hinge-binding region analysis
Metabolic disease model studies
In vivo model-response profile
Glucose endpoint monitoring
PARP inhibitor combination studies
Combination endpoint context
DNA damage/ferroptosis endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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